molecular formula C18H18OS2 B14352178 Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- CAS No. 97684-11-2

Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)-

Cat. No.: B14352178
CAS No.: 97684-11-2
M. Wt: 314.5 g/mol
InChI Key: OUFROKLMOGJBMO-UHFFFAOYSA-N
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Description

Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- is an organic compound with a complex structure that includes both phenyl and dithianyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- typically involves the reaction of 1-phenyl-2-bromoethanone with 1,3-dithiane in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the dithiane group. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Ethanone, 1,2-diphenyl-: Similar structure but lacks the dithiane group.

    Ethanone, 2-hydroxy-1-phenyl-: Contains a hydroxyl group instead of the dithiane group.

    Ethanone, 2-bromo-1-phenyl-: Contains a bromine atom instead of the dithiane group.

Uniqueness

Ethanone, 1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)- is unique due to the presence of the dithiane group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in organic synthesis and research.

Properties

CAS No.

97684-11-2

Molecular Formula

C18H18OS2

Molecular Weight

314.5 g/mol

IUPAC Name

1-phenyl-2-(2-phenyl-1,3-dithian-2-yl)ethanone

InChI

InChI=1S/C18H18OS2/c19-17(15-8-3-1-4-9-15)14-18(20-12-7-13-21-18)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2

InChI Key

OUFROKLMOGJBMO-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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